

physicochemical properties of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid

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Compound of Interest

Compound Name:	3,3,3-trifluoro-2-(hydroxymethyl)propanoic Acid
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An In-Depth Technical Guide to the Physicochemical Properties of **3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid**, a fluorinated organic compound of significant interest in pharmaceutical and agrochemical research. The strategic incorporation of a trifluoromethyl group imparts unique electronic and steric properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's key characteristics. Where experimental data is not publicly available, predicted values are provided with clear notation, alongside established protocols for their experimental determination.

Introduction

3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid, also known as 2-(trifluoromethyl)-lactic acid, is a chiral carboxylic acid that has emerged as a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly impacts the acidity of the carboxylic acid and the overall electronic nature of the

molecule. This guide will delve into the structural and physicochemical properties that are critical for its application in the design and synthesis of novel bioactive molecules. Understanding these properties is paramount for predicting a compound's behavior in biological systems and for the development of effective drug delivery and formulation strategies.

Chemical Identity and Structure

The fundamental identity of **3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid** is defined by its molecular structure, which features a stereocenter at the C2 position. This chirality gives rise to two enantiomers, (R) and (S), as well as the racemic mixture.

- Molecular Formula: C₄H₅F₃O₃[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 158.08 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)
- IUPAC Name: 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid
- CAS Number:
 - Racemic: 374-35-6[\[4\]](#)
 - (R)-enantiomer: 44864-47-3[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)
 - (S)-enantiomer: 128471-73-8
- Synonyms: 2-Hydroxy-2-(trifluoromethyl)propionic acid, 3,3,3-Trifluoro-2-hydroxyisobutyric acid[\[4\]](#)

Caption: 2D Chemical Structure of **3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid**.

Physicochemical Properties

A quantitative understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process. These parameters influence absorption, distribution, metabolism, and excretion (ADME), as well as formulation development.

Physical State and Appearance

3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid is a white to almost white crystalline solid at room temperature.[4][6]

Summary of Key Physicochemical Parameters

Property	Value (Racemic)	Value ((R)-enantiomer)	Value ((S)-enantiomer)	Source
Melting Point	87 - 90 °C	108.0 - 112.0 °C	No data	[4][6]
Boiling Point	189 °C	247.4 ± 35.0 °C (Predicted)	No data	[4][7]
Density	No data	1.532 ± 0.06 g/cm³ (Predicted)	No data	[7]
pKa	No data	2.46 ± 0.22 (Predicted)	No data	[7]
logP (XLogP3)	0.5 (Computed)	0.5 (Computed)	0.5 (Computed)	[1]
Aqueous Solubility	Soluble (Qualitative)	Soluble (Qualitative)	No data	[7]

Acidity (pKa)

The acidity of a molecule, quantified by its pKa, is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The electron-withdrawing nature of the trifluoromethyl group is expected to significantly increase the acidity of the carboxylic acid moiety compared to its non-fluorinated analog, propanoic acid (pKa ≈ 4.87).

A predicted pKa value for the (R)-enantiomer is 2.46 ± 0.22.[7] An experimental determination of the pKa is highly recommended for accurate modeling of its behavior in biological systems.

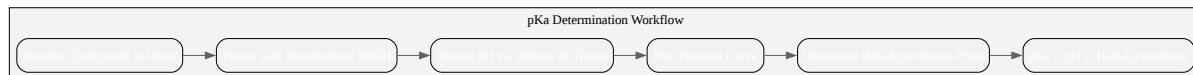
This protocol describes a standard method for the experimental determination of pKa.

- Materials and Reagents:
 - 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid**

- Deionized water (Milli-Q or equivalent)
- Standardized 0.1 M Hydrochloric Acid (HCl)
- Standardized 0.1 M Sodium Hydroxide (NaOH)
- pH meter with a suitable electrode, calibrated with standard buffers (pH 4, 7, and 10)
- Magnetic stirrer and stir bar
- Burette (10 mL or 25 mL)
- Beaker (50 mL or 100 mL)

- Procedure:
 1. Accurately weigh approximately 10-20 mg of **3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid** and dissolve it in 20-40 mL of deionized water in a beaker.
 2. Place the beaker on a magnetic stirrer and add a stir bar.
 3. Immerse the calibrated pH electrode into the solution, ensuring the electrode tip is submerged but not in contact with the stir bar.
 4. Allow the pH reading to stabilize and record the initial pH.
 5. Begin titration by adding small, precise increments (e.g., 0.05-0.1 mL) of the standardized NaOH solution from the burette.
 6. After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH.
 7. Continue the titration until the pH has risen significantly, typically to around pH 11-12, well past the equivalence point.
 8. Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

9. The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). This can be determined from the midpoint of the steep rise in the titration curve. Alternatively, the first derivative of the titration curve ($\Delta\text{pH}/\Delta\text{V}$) can be plotted against the volume of NaOH to more accurately determine the equivalence point.



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Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

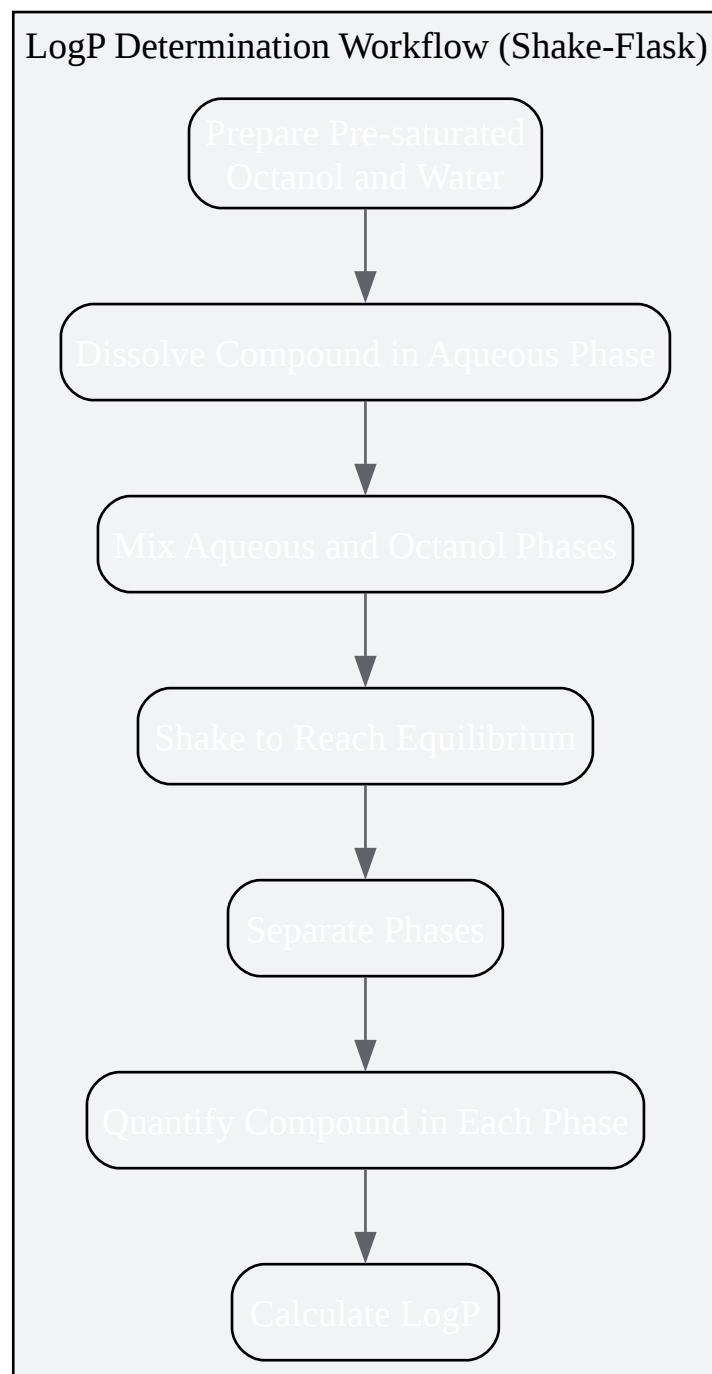
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key parameter in drug design. It influences a drug's absorption, distribution, membrane permeability, and metabolic clearance. A computed XLogP3 value of 0.5 for **3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid** suggests it is a relatively hydrophilic compound.^[1]

The shake-flask method is the traditional and most reliable method for determining LogP.

- Materials and Reagents:
 - **3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid**
 - n-Octanol (pre-saturated with water)
 - Water (pre-saturated with n-octanol)
 - Separatory funnel or centrifuge tubes
 - Mechanical shaker or vortex mixer

- Centrifuge (if using tubes)
- Analytical method for quantification (e.g., HPLC-UV, LC-MS)

- Procedure:
 1. Prepare pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water for several hours, then allowing the phases to separate.
 2. Accurately prepare a stock solution of **3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid** in the aqueous phase at a known concentration.
 3. In a separatory funnel or centrifuge tube, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol (e.g., a 1:1 volume ratio).
 4. Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.
 5. Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
 6. Carefully collect samples from both the aqueous and n-octanol phases.
 7. Determine the concentration of the compound in each phase using a validated analytical method.
 8. Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
 9. The LogP is the base-10 logarithm of P.



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Caption: Workflow for LogP determination using the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. While qualitative data suggests that **3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid** is soluble in water, quantitative determination is essential for drug development.^[7]

This method determines the equilibrium solubility of a compound.

- Materials and Reagents:

- **3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid** (solid)
- Purified water or buffer of desired pH
- Vials with screw caps
- Thermostated shaker or incubator
- Syringe filters (e.g., 0.22 µm)
- Analytical method for quantification (e.g., HPLC-UV, LC-MS)

- Procedure:

1. Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium. The presence of undissolved solid is crucial to ensure saturation.
2. Seal the vials and place them in a thermostated shaker set to a specific temperature (e.g., 25 °C or 37 °C).
3. Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).
4. After incubation, allow the vials to stand to let the undissolved solid settle.
5. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
6. Dilute the filtered solution as necessary and quantify the concentration of the dissolved compound using a validated analytical method.

7. The measured concentration represents the thermodynamic solubility of the compound under the experimental conditions.

Spectroscopic Data

Spectroscopic data is indispensable for the structural elucidation and identification of a compound. While a comprehensive set of publicly available spectra for **3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid** is limited, representative data for similar structures and links to available spectra for the (R)-enantiomer are provided for reference.[8][9][10]

- ¹H NMR: Expected signals would include a singlet for the methyl protons, a singlet or broad singlet for the hydroxyl proton, and a singlet or broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the electronegative trifluoromethyl group.
- ¹³C NMR: Expected signals would correspond to the methyl carbon, the quaternary carbon bearing the hydroxyl and trifluoromethyl groups, the carboxylic carbon, and the trifluoromethyl carbon.
- ¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
- Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the C-F stretches, and the O-H stretch of the alcohol.
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Synthesis and Reactivity

3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid can be synthesized through various routes, often involving the introduction of the trifluoromethyl group to a suitable precursor. Patents describe methods starting from trifluoroacetoacetic esters, which undergo a series of chemical and/or enzymatic transformations.[11] The presence of multiple functional groups (carboxylic acid, hydroxyl group, and trifluoromethyl group) makes it a versatile intermediate for further chemical modifications.

Conclusion

3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid possesses a unique combination of physicochemical properties driven by the presence of the trifluoromethyl group. Its chirality and functional group array make it a valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. This technical guide has summarized the available data for this compound and provided standardized protocols for the experimental determination of its key physicochemical parameters. Further experimental investigation into its pKa, aqueous solubility, and LogP is warranted to build a more complete profile and facilitate its broader application in scientific research.

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